
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, or 2-CIPIM-HI, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the indole class of compounds and is a member of the imidothiocarbamate family. 2-CIPIM-HI has been used in a range of experiments due to its ability to form covalent bonds with a variety of other molecules, including proteins.
Applications De Recherche Scientifique
Antimicrobial Agent
The compound’s structure suggests it could be effective as an antimicrobial agent. Similar compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species . The presence of the indole moiety, in particular, is known to contribute to antimicrobial activity, which could make this compound a candidate for further studies in developing new antimicrobial drugs.
Anticancer Activity
Compounds with similar structures have been evaluated for their anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . The chlorophenyl group, when part of a compound’s structure, has been associated with antiproliferative properties, suggesting that this compound could be a potential lead in cancer research.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with various biological targets. Given the structural similarity to compounds that have shown good docking scores within binding pockets of selected proteins , this compound could be used in computational studies to predict its interaction with cancer or bacterial proteins, aiding in the design of more effective drugs.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S.HI/c16-10-7-5-9(6-8-10)13-14(20-15(17)18)11-3-1-2-4-12(11)19-13;/h1-8,19H,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOFTOTSFZAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



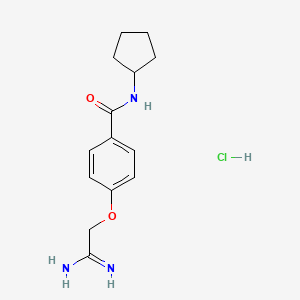
![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)
![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)
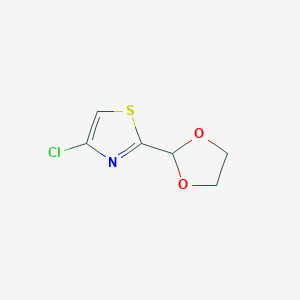
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)
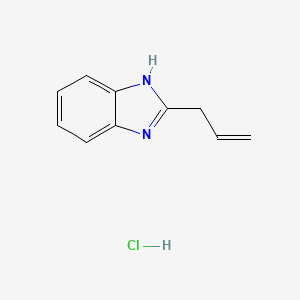
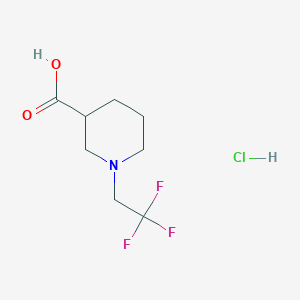
![2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459155.png)
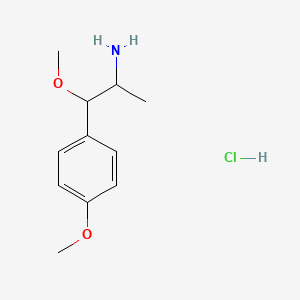
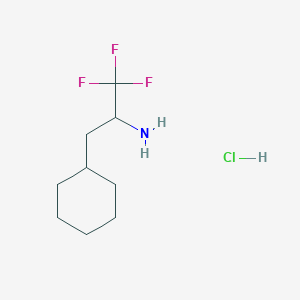


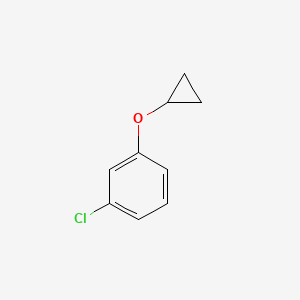
![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)